molecular formula C16H15ClN2O2 B13489547 Benzyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5h)-carboxylate

Benzyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5h)-carboxylate

Cat. No.: B13489547
M. Wt: 302.75 g/mol
InChI Key: DEMALFCKOMZVAP-UHFFFAOYSA-N
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Description

Benzyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate is a chemical compound with the molecular formula C15H15ClN2. It is a derivative of 1,6-naphthyridine, a heterocyclic compound containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate typically involves multistep reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-3,5-diaminopyridine with benzyl chloroformate in the presence of a base can yield the desired compound . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents such as lithium aluminum hydride, and oxidizing agents like potassium permanganate. Reaction conditions often involve specific temperatures and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted derivative, while oxidation can produce an oxide form of the compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of 1,6-naphthyridine, such as:

Uniqueness

What sets benzyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate apart is its unique combination of a benzyl group and a chloro substituent, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying complex chemical reactions.

Properties

IUPAC Name

benzyl 2-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c17-15-7-6-13-10-19(9-8-14(13)18-15)16(20)21-11-12-4-2-1-3-5-12/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMALFCKOMZVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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